2-Methyl-1-undecanol

Physical property Formulation handling Ester synthesis

2-Methyl-1-undecanol (CAS 10522-26-6), also referred to as 2-methylundecanol or isolauric alcohol, is a methyl-branched, saturated primary fatty alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol. It belongs to the fragrance structural group of branched chain saturated alcohols (C4–C12 carbon chain with one or more methyl side chains) and is listed in the CosIng database (CosIng No.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
CAS No. 10522-26-6
Cat. No. B078878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-undecanol
CAS10522-26-6
Synonyms2-methylundecanol
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)CO
InChIInChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3
InChIKeyFGZXHVORLPLICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-undecanol (CAS 10522-26-6): Branched C12 Fatty Alcohol – Procurement-Relevant Identity and Baseline Properties


2-Methyl-1-undecanol (CAS 10522-26-6), also referred to as 2-methylundecanol or isolauric alcohol, is a methyl-branched, saturated primary fatty alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol [1]. It belongs to the fragrance structural group of branched chain saturated alcohols (C4–C12 carbon chain with one or more methyl side chains) and is listed in the CosIng database (CosIng No. 40829) with a perfuming function [2]. At ambient temperature it is a colorless, oily liquid characterized by a natural waxy-to-balsamic odor profile, in contrast to its linear isomer 1-dodecanol, which is a waxy solid at room temperature (mp 22–26 °C) . The compound carries a stereocenter at the C-2 position, making it a chiral building block relevant to stereospecific synthesis [1]. Its worldwide consumption as a fragrance ingredient is reported in the range of <0.01 to <0.1 metric tons per annum [3].

Ambient Liquid
Free-flowing liquid at 20–25 °C; eliminates heated handling vs solid 1-dodecanol
Perfuming Function
Listed in CosIng (No. 40829) with perfuming function; supports fragrance formulation workflows
Chiral Building Block
Stereocenter at C-2 enables synthesis of optically active derivatives; distinct from achiral linear alcohols

Why 1-Dodecanol and Other C12 Alcohols Cannot Simply Substitute for 2-Methyl-1-undecanol in Formulation and Synthesis


Although 2-methyl-1-undecanol shares the same C₁₂H₂₆O molecular formula with its linear isomer 1-dodecanol (lauryl alcohol), the introduction of a single methyl branch at the C-2 position produces a cascade of measurable physicochemical shifts that preclude direct interchangeability in formulated products and synthetic workflows. The branched architecture lowers the melting point by approximately 5–9 °C relative to 1-dodecanol, converting a room-temperature solid into a free-flowing liquid that eliminates the need for heated handling during esterification, ethoxylation, and blending operations [1]. The branch also reduces log Kow by roughly 0.4–0.5 log units (from ~5.13 to ~4.7) and increases predicted water solubility approximately four-fold (from ~4 mg/L to ~16 mg/L), altering both environmental fate modeling and emulsification behavior in aqueous formulations [2]. Furthermore, the RIFM safety assessment program has specifically cleared this compound across seven human-health endpoints plus environmental safety, with a read-across-based repeated-dose margin of exposure (MOE) exceeding 100; a generic substitution with an unassessed branched or linear C12 alcohol would lack this regulatory-ready safety documentation [3]. These quantifiable differences in physical state, partitioning behavior, and regulatory clearance status collectively mean that formulators and procurement specialists cannot treat 2-methyl-1-undecanol as a drop-in replacement for 1-dodecanol—nor vice versa—without risking altered product performance, handling requirements, or compliance standing.

Physical State Mismatch
Methyl branch lowers mp ~5–9 °C vs 1-dodecanol; liquid at room temperature vs solid — may alter handling and blending workflows.
Environmental Fate Divergence
Log Kow ~0.43 units lower and water solubility ~4× higher than 1-dodecanol — environmental fate models and emulsification behavior may differ.
Regulatory Documentation Gap
Complete RIFM safety dossier with MOE > 100 exists; unassessed branched C12 alcohols lack comparable documentation — regulatory submission readiness may shift.

2-Methyl-1-undecanol: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


Melting Point Depression vs. 1-Dodecanol: Liquid Handling Advantage at Ambient Temperature

2-Methyl-1-undecanol exhibits an estimated melting point of 16.85–18.78 °C, substantially lower than that of its linear isomer 1-dodecanol, which has a measured melting point of 22–26 °C (literature consensus: 24 °C) . This ~5–9 °C depression is a direct consequence of the methyl branch at C-2 disrupting crystal packing [1]. The practical implication is that 2-methyl-1-undecanol remains a free-flowing liquid under standard laboratory and warehouse conditions (20–25 °C), whereas 1-dodecanol requires active warming or heated infrastructure to maintain a liquid state for pumping, pouring, or metered addition .

Melting Point
Estimated
16.85–18.78 °C (Δ −5 to −9 °C vs 1-dodecanol 22–26 °C)
Supports ambient-temperature handling; may eliminate heated storage.
EPI Suite estimate; confirm with experimental lot data.
Physical property Formulation handling Ester synthesis

Log Kow Reduction: Altered Environmental Partitioning and Bioaccumulation Potential vs. 1-Dodecanol

The estimated octanol-water partition coefficient (log Kow) of 2-methyl-1-undecanol is 4.7 (EPI Suite, reported in both RIFM 2016 and McGinty et al. 2010), compared with an experimentally determined log Kow of 5.13 for 1-dodecanol [1]. This reduction of approximately 0.43 log units reflects the methyl branch decreasing the effective hydrophobic surface area available for octanol partitioning [2]. A lower log Kow is associated with reduced bioaccumulation potential: using a standard regression equation, the estimated bioconcentration factor (BCF) for 1-dodecanol is approximately 48 in fish, and the ~0.4-unit reduction for the branched analog would predict a proportionally lower BCF value .

Log Kow
Estimated
4.7 (Δ −0.43 vs 1-dodecanol 5.13)
May reduce bioaccumulation potential; alters environmental risk assessment modeling.
EPI Suite KOWWIN estimate; experimental confirmation recommended.
Environmental fate Log Kow Bioaccumulation Regulatory

Water Solubility Enhancement: ~4× Higher Aqueous Solubility than 1-Dodecanol

The EPI Suite-estimated water solubility of 2-methyl-1-undecanol is 16.18 mg/L at 25 °C, as consistently reported in the RIFM 2016 safety assessment and the McGinty et al. 2010 fragrance material review [1][2]. In contrast, the experimentally determined water solubility of 1-dodecanol is approximately 4 mg/L at 25 °C . This represents roughly a four-fold solubility enhancement attributable to the methyl branch reducing the free energy penalty of cavity formation in water [3]. For formulators, this difference may influence phase behavior in oil-in-water emulsions, the selection of co-solvents or hydrotropes, and the release kinetics of encapsulated fragrances.

Water Solubility
Estimated
16.18 mg/L (~4× higher than 1-dodecanol 4 mg/L)
May support aqueous formulation development and rinse-off behavior review.
EPI Suite estimate; class-level inference on branched alcohol solubility.
Water solubility Formulation Emulsification Environmental transport

RIFM Safety Clearance: All Seven Human Health Endpoints Cleared with MOE > 100 for Repeated Dose and Developmental Toxicity

2-Methyl-1-undecanol has undergone a comprehensive RIFM safety assessment across seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety); all endpoints were cleared using target data, read-across data, and/or the Threshold of Toxicological Concern (TTC) approach [1]. The repeated dose toxicity endpoint was completed using the read-across analogs 2-ethyl-1-hexanol (CAS 104-76-7) and 1-heptanol, 2-propyl (CAS 10042-59-8), yielding a Margin of Exposure (MOE) > 100. The developmental toxicity endpoint, also completed via 2-ethyl-1-hexanol read-across, likewise gave an MOE > 100 [1][2]. The source substance NOAEL for the repeated dose read-across is 125 mg/kg bw/d, derived from a 90-day oral OECD TG 408 study on 2-ethyl-1-hexanol [3]. This established NOAEL has been demonstrated to be reliably applicable across the C5–C13 2-alkyl-1-alkanol category [3]. In contrast, procurement of an unscreened branched C12 alcohol or an incompletely assessed analog would lack this degree of quantitative safety documentation, creating a regulatory data gap.

Safety Dossier
Reported
All 7 human health endpoints cleared; MOE > 100 (NOAEL 125 mg/kg bw/d via read-across)
Provides regulatory documentation context for fragrance procurement.
RIFM assessment; verify read-across applicability to specific formulation.
Safety assessment Regulatory Toxicology Fragrance ingredient

Odor Profile Differentiation: Natural Waxy-Balsamic Character vs. Fatty Odor of 1-Dodecanol for Fragrance Procurement

2-Methyl-1-undecanol is characterized by a natural, waxy-balsamic odor profile that makes it particularly valuable as a fragrance ingredient imparting freshness and a 'natural-like' character to perfume compositions [1]. Its odor descriptor is recorded as 'balsam' in ChemicalBook, and as 'fresh, floral scent with slightly sweet undertones' in vendor technical documentation . By contrast, 1-dodecanol (lauryl alcohol) is described as having a 'characteristic fatty odor; unpleasant at high concentration but delicate and floral on dilution' . US Patent 5,116,813 specifically teaches that methyl-branched aliphatic alcohols such as 2-methyl-1-undecanol impart a more natural-like fragrance when used in combination perfume compositions, providing citrus or floral odors with extremely strong fragrance intensity [1]. This qualitative odor differentiation is a primary driver for fragrance-industry procurement of the branched alcohol over the cheaper, commodity linear analog.

Odor Profile
Reported
Waxy-balsamic, fresh floral, slightly sweet vs 1-dodecanol fatty odor
Natural-like fragrance character supports perfumery differentiation.
Organoleptic evaluation; patent-cited fragrance performance data.
Fragrance Odor profile Perfumery Sensory

Flash Point and Volatility: Process Safety and VOC Profile Differentiation

2-Methyl-1-undecanol exhibits a flash point of 100.1 °C (closed cup) and a vapor pressure of 0.000786 mmHg at 20 °C (EPI Suite 4.0) [1]. In comparison, 1-dodecanol has a reported flash point of approximately 119–127 °C (closed cup) and a vapor pressure of ~0.1 mmHg at 20 °C . The roughly 19–27 °C lower flash point of 2-methyl-1-undecanol, combined with its approximately 100-fold higher vapor pressure, reflects the influence of the methyl branch on intermolecular cohesion and volatility [2]. While both materials are classified as combustible rather than flammable (flash point > 93 °C per GHS), the lower flash point and higher volatility of 2-methyl-1-undecanol carry implications for occupational exposure assessment, ventilation requirements during high-temperature processing, and fragrance release kinetics in volatile applications.

Flash Point
Estimated
100.1 °C (CC) (−19 to −27 °C vs 1-dodecanol 119–127 °C)
Vapor pressure ~0.0014 mmHg at 25 °C (~100× higher)
Affects process safety ventilation and occupational exposure assessment.
EPI Suite vapor pressure estimate; verify under process conditions.
Flash point Process safety Volatility Vapor pressure

Optimal Application Scenarios for 2-Methyl-1-undecanol Based on Differentiated Evidence


Fragrance Composition: Natural Waxy-Floral Perfume Accord Creation

For fragrance houses and perfume composition laboratories, 2-methyl-1-undecanol provides a natural waxy-balsamic odor character with fresh floral and slightly sweet undertones that cannot be replicated by 1-dodecanol (which exhibits a fatty, sometimes unpleasant odor at working concentrations) [1]. As taught in US Patent 5,116,813, methyl-branched aliphatic alcohols of this class impart a 'more natural-like fragrance' when incorporated into combination perfume compositions at concentrations ranging from 10 ppm to 5 wt% . This makes the compound suitable for fine fragrances, hydroalcoholic formulations (where the IFRA-reported average maximum concentration is 0.04%, with a 97.5th percentile of 0.2%), shampoos, toilet soaps, and household cleaners [2]. Procurement for fragrance applications is specifically enabled by the complete RIFM safety dossier, which clears all seven human health endpoints and provides an MOE > 100 for both repeated dose and developmental toxicity via read-across, supporting regulatory compliance in consumer product submissions [2].

Synthetic Intermediate for Ester Lubricants and Emollient Esters Requiring Low-Temperature Fluidity

The liquid physical state of 2-methyl-1-undecanol at ambient temperature (mp 16.85–18.78 °C vs. 24 °C for 1-dodecanol) eliminates the need for heated handling during esterification reactions with fatty acids or diacids [1]. The resulting branched esters inherit the low pour point characteristics of the branched alcohol feedstock, making them suitable candidates for bio-lubricant basestocks and personal-care emollient esters where low-temperature fluidity is required without introducing the oxidative instability associated with unsaturated fatty alcohols [2]. The methyl branch at the C-2 position provides a controlled degree of branching distinct from the longer β-branching in Guerbet alcohols, offering intermediate liquidity and reactivity properties that may be advantageous for specific ester architectures in synthetic lubricant design [2].

Environmental Risk Assessment and Green Formulation: Reduced Bioaccumulation Profile

For formulators developing products subject to environmental risk assessment under REACH, the EU Ecolabel, or analogous frameworks, 2-methyl-1-undecanol offers a log Kow of 4.7—approximately 0.43 log units lower than 1-dodecanol (log Kow 5.13)—which translates to a reduced predicted bioconcentration factor and a potentially more favorable environmental risk quotient (PEC/PNEC) [1]. The RIFM environmental endpoint, completed as described in the RIFM Environmental Framework, provides a tiered hazard and risk evaluation for aquatic systems using conservative screening-level models [2]. Combined with the compound's estimated water solubility of 16.18 mg/L (~4× higher than 1-dodecanol), the environmental fate profile supports more straightforward wastewater treatment modeling and may reduce the level of ecotoxicological testing required for registration compared with higher-log Kow alternatives [1].

Chiral Building Block for Stereospecific Organic Synthesis

2-Methyl-1-undecanol possesses a stereocenter at the C-2 position, making it a chiral C12 primary alcohol suitable as a building block for stereospecific synthesis of optically active derivatives, including esters, ethers, and sulfates [1]. This chiral character is absent in 1-dodecanol (achiral linear chain) and in many industrially produced branched alcohol mixtures (e.g., isotridecanol, which is a complex isomeric mixture). For academic and industrial research groups pursuing enantioselective catalyst development, chiral ligand synthesis, or the preparation of optically pure pharmaceutical intermediates, the availability of this compound as a discrete, single-enantiomer or racemic building block provides a synthetic entry point that commodity C12 alcohols cannot offer [1].

Application
Selection Property
Validation Focus
Fragrance composition – natural waxy-floral accords
Waxy-balsamic odor profile
Odor panel evaluation; IFRA concentration guidelines
Synthetic intermediate – ester lubricants / emollient esters
Liquid at ambient temperature; controlled branching
Low-temperature fluidity; esterification reactivity
Environmental risk assessment / green formulation
Lower log Kow, higher water solubility
PEC/PNEC modeling; bioaccumulation review
Chiral building block – stereospecific synthesis
C-2 stereocenter availability
Enantiomeric purity; stereochemical control

Technical Documentation Hub

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22 linked technical documents
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